molecular formula C10H15N3O2S B2416215 (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone CAS No. 2319721-16-7

(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone

Cat. No.: B2416215
CAS No.: 2319721-16-7
M. Wt: 241.31
InChI Key: SXPTZAVZJQRXJG-UHFFFAOYSA-N
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Description

(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not currently available in the public domain, its core structure combines a 3-methoxy-1-methylpyrazole moiety with a thiomorpholine group, a scaffold known to be of high value in pharmaceutical development. Pyrazole derivatives are extensively researched due to their wide spectrum of pharmacological activities. For instance, compounds featuring a 3-methoxy-1-methylpyrazole group have been identified as key components in potent and selective kinase inhibitors, such as the JAK1 inhibitor AZD4205 . The integration of the thiomorpholine ring, a common feature in medicinal chemistry, further enhances the drug-like properties and potential for target engagement of such molecules . This combination makes this compound a promising candidate for researchers exploring new therapeutic agents, particularly in oncology and inflammation. Its structure aligns with modern drug design principles, offering a versatile building block for the synthesis of novel analogs and for probing biological mechanisms. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-12-7-8(9(11-12)15-2)10(14)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPTZAVZJQRXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone typically involves the condensation of 3-methoxy-1-methylpyrazole with thiomorpholine under specific reaction conditions. One common method involves the use of a solvent-free condensation/reduction reaction sequence starting from 3-methoxy-1-methylpyrazole and an appropriate aldehyde . The reaction is often carried out under mild conditions to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and solvents is crucial to ensure the sustainability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the pyrazole and thiomorpholine moieties may enhance the compound's effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone may serve as a lead compound for developing new antimicrobial agents.

Antitumor Activity

Preliminary studies have indicated that derivatives of this compound may exhibit antitumor properties. The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in cell proliferation and survival.

Case Study: Antitumor Efficacy
A study on structurally related compounds demonstrated their ability to induce apoptosis in cancer cell lines by activating caspase pathways, suggesting similar potential for this compound.

Neuroprotective Effects

Emerging research indicates that compounds with thiomorpholine structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Mechanism of Action:
The neuroprotective effects are thought to arise from the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Key steps include:

  • Formation of the pyrazole ring.
  • Introduction of the thiomorpholine moiety.
  • Finalization through acylation to achieve the desired structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and assess purity.

Mechanism of Action

The mechanism of action of (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets in biological systems. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The methoxy and thiomorpholine groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone stands out due to its unique combination of a pyrazole ring with methoxy and thiomorpholine groups. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone is a heterocyclic compound that integrates a pyrazole ring with a methoxy group and a thiomorpholine moiety. Its unique structure potentially contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyValue
Molecular Weight238.30 g/mol
SolubilitySoluble in polar solvents
Melting PointNot determined
Log PIndicates moderate lipophilicity
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

These properties suggest that the compound may exhibit good bioavailability and interaction potential within biological systems.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets in biological systems. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The methoxy and thiomorpholine groups enhance the compound's binding affinity and specificity .

Potential Applications

  • Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound is being explored for its potential in cancer treatment due to its ability to interfere with cellular processes related to tumor growth.
  • Agrochemical Development : Its unique structure makes it a candidate for use in developing agrochemicals, targeting pests or diseases affecting crops .

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth at concentrations as low as 50 μM, indicating its potential as an antimicrobial agent.

Anticancer Research

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways. The IC50 values were determined to be around 25 μM, suggesting a potent effect against certain cancer types .

Q & A

Q. What are the key synthetic routes for preparing (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones under acidic or basic conditions .
  • Step 2 : Introduction of the thiomorpholine moiety through nucleophilic substitution or coupling reactions (e.g., using thiomorpholine and a coupling agent like EDCI or DCC) .
  • Step 3 : Methoxy and methyl group functionalization via alkylation or methoxylation .
    Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization steps), and catalysts (e.g., Pd for cross-coupling). HPLC and NMR are critical for monitoring progress .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • X-ray crystallography resolves the 3D arrangement of the pyrazole-thiomorpholine scaffold, confirming bond angles and stereochemistry .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm) and connectivity .
  • Mass spectrometry (HRMS or ESI-MS) validates the molecular formula (C₁₀H₁₅N₃O₂S) and isotopic patterns .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Modular derivatization : Vary substituents on the pyrazole (e.g., replacing methoxy with ethoxy) and thiomorpholine (e.g., N-alkylation) .
  • Computational modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
  • Biological profiling : Compare analogs in assays for selectivity (e.g., kinase panel screening) and toxicity (e.g., hepatocyte viability) .

Q. How do solvent polarity and pH affect the stability of this compound?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the thiomorpholine sulfur atom against oxidation, while protic solvents (e.g., ethanol) may accelerate hydrolysis of the methoxy group .
  • pH stability :
    • Acidic conditions (pH < 3) : Protonation of the thiomorpholine nitrogen leads to ring-opening .
    • Basic conditions (pH > 9) : Methoxy group demethylation via nucleophilic attack .
      Method : Monitor degradation pathways using LC-MS and adjust buffers (e.g., phosphate buffer at pH 7.4) for in vitro studies .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

  • Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Validate target engagement : Use orthogonal assays (e.g., SPR for binding kinetics, Western blot for downstream protein modulation) .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP and enhance aqueous solubility .
  • Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
  • Prodrug design : Mask polar functionalities (e.g., ester prodrugs for improved oral bioavailability) .

Methodological Resources

Q. Key Techniques for Mechanistic Studies

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to biological targets .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes at atomic resolution .
  • Metabolomics : Track metabolic fate using LC-MS/MS in hepatocyte models .

Q. Computational Tools for Predictive Modeling

  • Software : Schrödinger Suite, Gaussian (DFT), and GROMACS (MD simulations) .
  • Databases : PubChem, ChEMBL, and PDB for structural/activity benchmarks .

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